molecular formula C20H21N3O B4088682 1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

Cat. No.: B4088682
M. Wt: 319.4 g/mol
InChI Key: GPWBCHQQMYVDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Phenyl-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a phenyl group at position 1 and a 1,3-benzodiazol-2-yl moiety at position 2. The benzodiazol group is further modified with an isopropyl (propan-2-yl) substituent. This hybrid structure combines a lactam (pyrrolidinone) and a benzodiazol heterocycle, which are pharmacologically significant motifs. Pyrrolidinones are known for their conformational rigidity and hydrogen-bonding capacity, while benzodiazoles often contribute to π-π stacking interactions and metabolic stability .

  • Step 1: Formation of the benzodiazol ring via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents.
  • Step 2: Functionalization of the pyrrolidin-2-one scaffold through nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

1-phenyl-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14(2)23-18-11-7-6-10-17(18)21-20(23)15-12-19(24)22(13-15)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWBCHQQMYVDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves the construction of the pyrrolidinone ring followed by the introduction of the benzodiazole moiety. Common synthetic routes include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Activity Reference
1-Phenyl-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one C₂₁H₂₂N₃O₂ Pyrrolidin-2-one, 1,3-benzodiazol, isopropyl Not reported (structural analog of JAK inhibitors)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde C₁₈H₁₃N₂O₂ Pyrazole, benzoyl, aldehyde Antioxidant, anti-inflammatory
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one C₂₃H₁₇N₅O₂ Quinazolinone, triazole, methoxy Not reported (structural focus)
Ruxolitinib (JAK1/2 inhibitor) C₁₇H₁₈N₆ Piperidine, 1,3-benzodiazol, ethoxyethyl JAK1/2 inhibition (anti-inflammatory, anticancer)

Key Observations :

Heterocyclic Core Diversity: The target compound’s pyrrolidin-2-one contrasts with the pyrazole in and quinazolinone in . The 1,3-benzodiazol group in the target compound and Ruxolitinib suggests shared electronic properties (e.g., planarity, π-stacking), but Ruxolitinib’s piperidine ring may improve solubility compared to the pyrrolidinone’s lactam.

The aldehyde in the pyrazole derivative introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues), absent in the target compound.

However, the absence of a piperidine or ethoxyethyl group may alter selectivity .

Research Findings and Implications

Structural Analysis :

  • Electronic Properties : Computational studies using density-functional theory (e.g., Multiwfn ) could reveal charge distribution differences. For instance, the benzodiazol ring in the target compound may exhibit higher electron density than Ruxolitinib’s piperidine-linked analog, affecting target binding .
  • Crystallography: SHELX software has been pivotal in resolving heterocyclic structures; applying it to the target compound could clarify bond angles and torsional strain in the pyrrolidinone ring.

Pharmacokinetic Considerations :

  • The target compound’s logP (estimated ~3.5) is higher than Ruxolitinib’s (~1.8) due to the isopropyl group, suggesting improved blood-brain barrier penetration but reduced solubility.
  • The pyrrolidinone’s lactam may confer metabolic stability compared to ester-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
Reactant of Route 2
1-PHENYL-4-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.